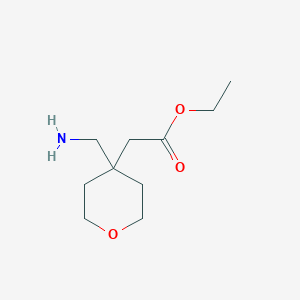
N-(3-bromophenyl)-2-(5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromophenyl)-2-(5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17BrN4O4 and its molecular weight is 433.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of a variety of compounds that share a structural relationship with the specific acetamide derivative mentioned. These studies involve the linear synthesis of novel compounds, characterized by techniques such as LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis. For instance, Vinayak et al. (2014) synthesized different 2-chloro N-aryl substituted acetamide derivatives, highlighting their potential for further biological evaluation due to their structural uniqueness and the comprehensive characterization techniques employed (Vinayak et al., 2014).
Anticancer Properties
The anticancer properties of related compounds have been a significant focus. Specifically, derivatives have been screened for cytotoxicity against various human cancer cell lines, such as PANC-1, HepG2, and MCF7. Compounds exhibiting cytotoxicity with IC50 values indicate potential therapeutic applications in cancer treatment. For example, compounds synthesized by Vinayak et al. (2014) showed high cytotoxicity on PANC-1 and HepG2 cell lines, suggesting their potential as anticancer agents (Vinayak et al., 2014).
Antimicrobial and Hemolytic Activity
Another area of research interest is the antimicrobial and hemolytic activity of acetamide derivatives. Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were screened for antimicrobial and hemolytic activity. These compounds were found to be active against selected microbial species, highlighting their potential as antimicrobial agents with specific applications in combating microbial infections (Gul et al., 2017).
Quantum Calculations and Reactivity Studies
Research also encompasses quantum calculations and reactivity studies of acetamide derivatives, providing insights into their chemical behavior and potential mechanisms of action. For instance, Fahim et al. (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, offering a correlation between experimental and theoretical calculations that aids in the prediction and understanding of their biological activities (Fahim et al., 2019).
properties
IUPAC Name |
N-(3-bromophenyl)-2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4/c1-26-8-7-15-21-18(27-22-15)12-5-6-17(25)23(10-12)11-16(24)20-14-4-2-3-13(19)9-14/h2-6,9-10H,7-8,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEIWNAOOVMMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

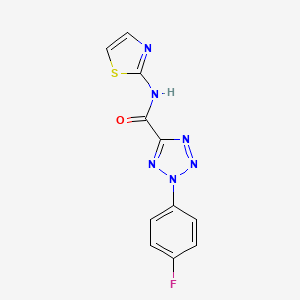

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)
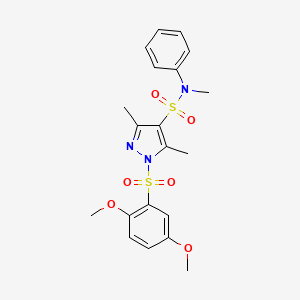
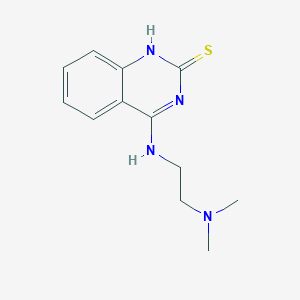
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2531457.png)
![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)
![7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2531464.png)
![N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2531465.png)
![2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2531466.png)
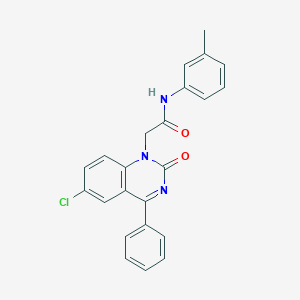
![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)
